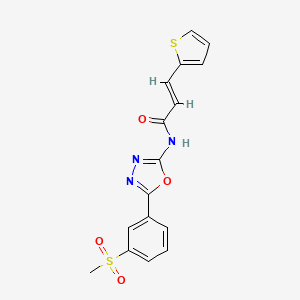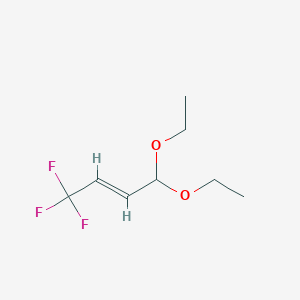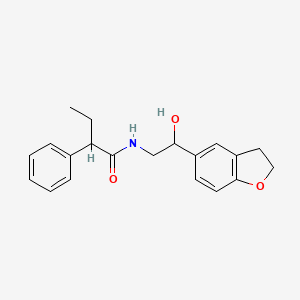
N-(2-(3,4-二甲氧基苯基)-2-羟基乙基)-2-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide often involves cyclization reactions under specific conditions. A related process is the Bischler-Napieralski reaction, which has been utilized to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This type of reaction could theoretically be adapted for the synthesis of our target compound, providing insight into the type of chemical strategies that might be employed for its creation (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, which confirms their configuration and provides detailed insights into their molecular geometry. For instance, the structure of a 3,4-dimethoxyphenyl derivative was established as the E-isomer through X-ray crystallographic analysis (Browne, Skelton, & White, 1981). This technique is critical for understanding the precise spatial arrangement of atoms within the molecule, influencing its chemical behavior and interactions.
Chemical Reactions and Properties
Chemical reactions involving compounds like N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide are varied and depend on the functional groups present. These compounds can undergo a range of reactions, including cyclization, acetylation, and glucuronation. The specific reactivity is influenced by the molecular structure, with certain configurations leading to unique pharmacologic properties, as seen in related antineoplastic compounds (Zhang et al., 2011).
Physical Properties Analysis
The physical properties of compounds like N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, such as solubility, melting point, and crystal structure, are determined by their molecular structure. For example, the crystal and molecular structure analysis of related benzamide neuroleptics reveals insights into their conformation and potential interactions, which can influence solubility and bioavailability (Collin, Evrard, & Durant, 1986).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds like N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide are significantly influenced by the presence of specific functional groups. For instance, the trifluoromethyl group can impart unique electronic characteristics, affecting the molecule's reactivity and interaction with biological targets. The detailed chemical behaviors can be explored through reactions such as the trifluoroacetic acid-mediated denitrogenative hydroxylation, demonstrating the compound's potential for diverse chemical transformations (Madasamy et al., 2022).
科学研究应用
合成和结构分析
已经利用N-(4-芳基-4-羟基丁基)苯甲酰胺的Bischler-Napieralski反应合成了3-芳基甲基亚甲基-4,5-二氢-3H-吡咯,包括3,4-二甲氧基苯基衍生物。这个过程展示了该化合物在创建复杂分子结构方面的实用性,通过X射线晶体学分析确认了E-异构体构型(Browne, Skelton, & White, 1981)。
药理学发展
在药理学领域,像JS-38这样的新型抗肿瘤药物,其结构类似,显示出显著的前景。这些化合物的代谢和排泄在大鼠中得到了广泛研究,揭示了一系列乙酰化和葡萄糖醛酸化过程,突显了该化合物的药理潜力(Zhang et al., 2011)。
抗心律失常活性
与结构和功能相关的N-(哌啶基烷基)三氟乙氧基苯甲酰胺已经合成并在小鼠中评估其口服抗心律失常活性。这项研究突出了该化合物衍生物的治疗潜力,展示了分子结构的变化如何显著影响生物活性(Banitt et al., 1977)。
抗病原活性
已经合成并测试了硫脲衍生物,包括与N-(2-(3,4-二甲氧基苯基)-2-羟基乙基)-2-(三氟甲基)苯甲酰胺相关的化合物,用于与细菌细胞的相互作用。这些化合物表现出显著的抗病原活性,特别是对铜绿假单胞菌和金黄色葡萄球菌菌株,表明它们在开发具有抗生物膜特性的新型抗微生物药物方面的潜力(Limban, Marutescu, & Chifiriuc, 2011)。
荧光探针的开发
设计和合成能够可靠检测活性氧物种的新型荧光探针突显了该化合物的另一个用途。通过这些探针与高活性氧物种的特异反应,提供了用于研究生物和化学应用的有价值工具,包括在活细胞中可视化活性物种(Setsukinai et al., 2003)。
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-25-15-8-7-11(9-16(15)26-2)14(23)10-22-17(24)12-5-3-4-6-13(12)18(19,20)21/h3-9,14,23H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVYFGWYKGXATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2489883.png)
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)
![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)




![1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2489893.png)



![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)